molecular formula C16H16N4O2 B12165233 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B12165233
M. Wt: 296.32 g/mol
InChI Key: YGLATVVTUHOCRE-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that features both indole and pyrazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.

    Coupling Reaction: Finally, the acetylated indole and the pyrazole are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions could occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.

Biology

In biological research, compounds containing indole and pyrazole moieties are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals targeting specific diseases or conditions, leveraging the bioactivity of the indole and pyrazole groups.

Industry

In the industrial sector, such compounds could be used in the development of new materials, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and pyrazole moieties can interact with various enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide: Similar structure but without the acetyl group.

    2-(3-acetyl-1H-indol-1-yl)-N-(1H-pyrazol-4-yl)acetamide: Similar structure but without the methyl group on the pyrazole.

    2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole.

Uniqueness

The unique combination of the acetylated indole and the methylated pyrazole moieties in 2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C16H16N4O2/c1-11(21)14-9-20(15-6-4-3-5-13(14)15)10-16(22)18-12-7-17-19(2)8-12/h3-9H,10H2,1-2H3,(H,18,22)

InChI Key

YGLATVVTUHOCRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CN(N=C3)C

Origin of Product

United States

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